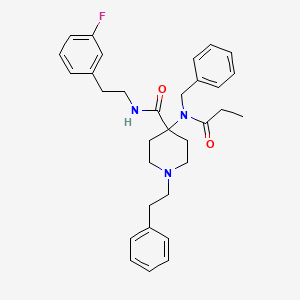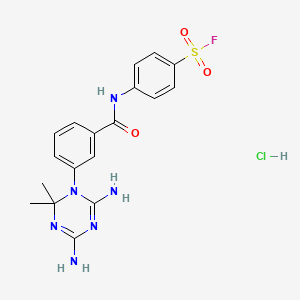
Cephalexin S-sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalexin S-sulfoxide is a derivative of cephalexin, a widely used cephalosporin antibiotic. This compound is characterized by the presence of a sulfoxide group, which distinguishes it from its parent compound. This compound retains the core structure of cephalexin but includes an additional oxygen atom bonded to the sulfur atom, forming the sulfoxide group. This modification can influence the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cephalexin S-sulfoxide typically involves the oxidation of cephalexin. One common method is the use of mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pH, and the concentration of oxidizing agents. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Cephalexin S-sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cephalexin sulfone.
Reduction: Cephalexin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cephalexin S-sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of sulfoxide groups on the stability and reactivity of beta-lactam antibiotics.
Biology: Investigated for its potential antibacterial activity and its ability to overcome resistance mechanisms in bacteria.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties compared to cephalexin.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Cephalexin S-sulfoxide is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately causes cell lysis. The presence of the sulfoxide group may affect the binding affinity and stability of the compound, potentially altering its antibacterial efficacy.
Comparaison Avec Des Composés Similaires
Cephalexin S-sulfoxide can be compared with other cephalosporin derivatives such as:
Cephalexin: The parent compound, lacking the sulfoxide group.
Cephalexin sulfone: A further oxidized form with a sulfone group.
Cefadroxil: Another cephalosporin with a similar structure but different side chains.
Uniqueness: this compound is unique due to the presence of the sulfoxide group, which can influence its chemical stability, solubility, and biological activity. This makes it a valuable compound for studying the structure-activity relationships of cephalosporins and for developing new antibiotics with improved properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better appreciate its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
74708-55-7 |
|---|---|
Formule moléculaire |
C16H17N3O5S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25+/m1/s1 |
Clé InChI |
GAMHLNJQISGSQF-BYWJNASNSA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@@](=O)C1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


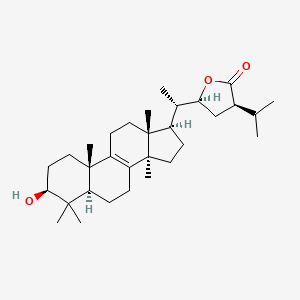
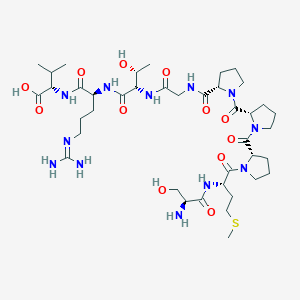
![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
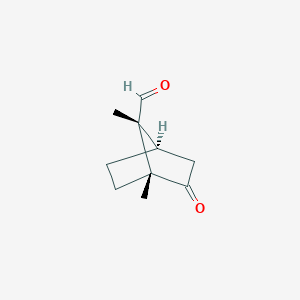
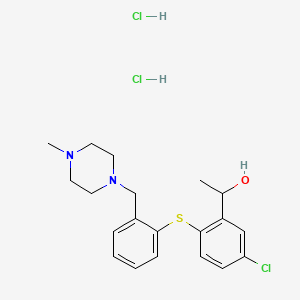

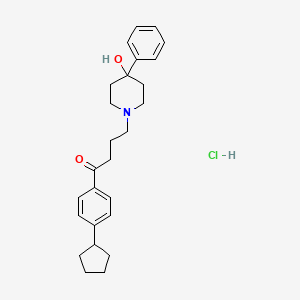

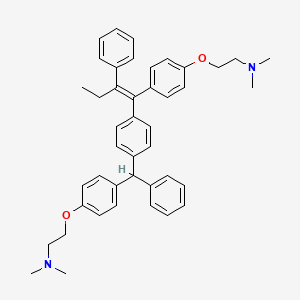


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
